molecular formula C10H6BrF3N2O B1412638 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole CAS No. 2203016-53-7

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole

Cat. No. B1412638
CAS RN: 2203016-53-7
M. Wt: 307.07 g/mol
InChI Key: WLJWWKZGCRMKAI-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole (3-BTP) is a heterocyclic compound that has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. It is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one bromine atom. 3-BTP has been used in a range of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1. Tautomerism Studies

A study on the tautomerism of 4-bromo substituted 1H-pyrazoles, which may include derivatives like 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole, was conducted. This research involved examining tautomerism in both solid state and solution, contributing to the understanding of the structural behavior of such compounds (Trofimenko et al., 2007).

2. Chemical Synthesis and Applications

This compound and similar compounds have been utilized in various chemical synthesis processes. For instance, the oxidation of amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, was explored, indicating the potential of such compounds in organic synthesis (Baumstark & Chrisope, 1981).

3. Antibacterial and Antifungal Activities

Research on derivatives of this compound has shown potential in the field of antimicrobial activities. For example, new derivatives synthesized for antibacterial and antifungal activities demonstrated significant efficacy against various pathogens, suggesting their potential use in developing new antimicrobial agents (Pundeer et al., 2013).

4. Photoluminescence Studies

The study of halogen substituted pyrazolates, including compounds structurally similar to this compound, has contributed to understanding their photoluminescence properties. This research has implications in materials science and the development of new luminescent materials (Morishima et al., 2014).

properties

IUPAC Name

3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJWWKZGCRMKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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